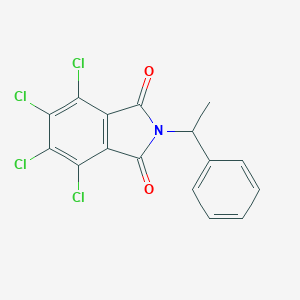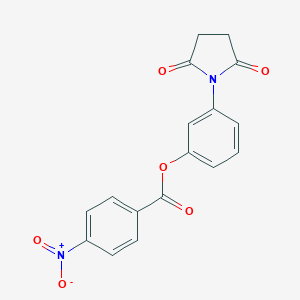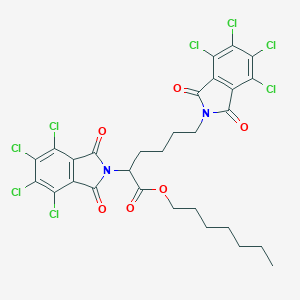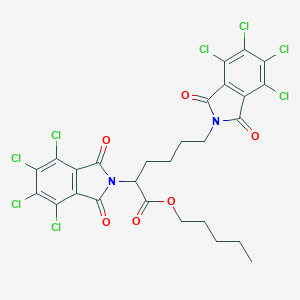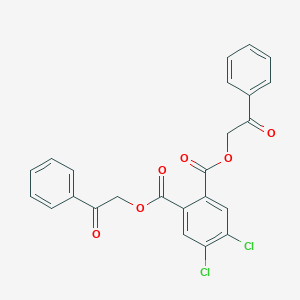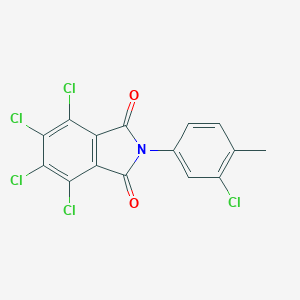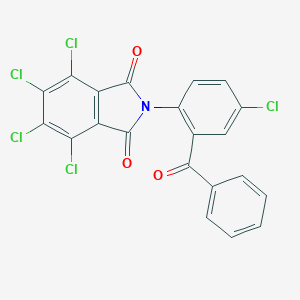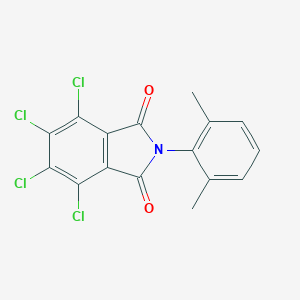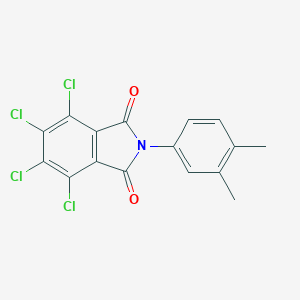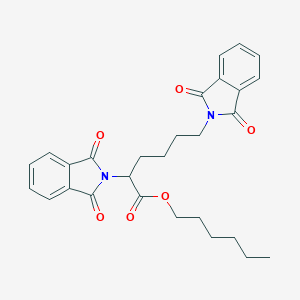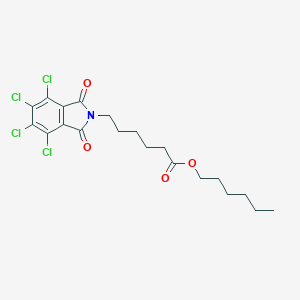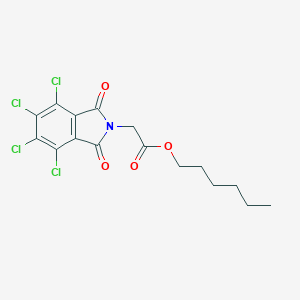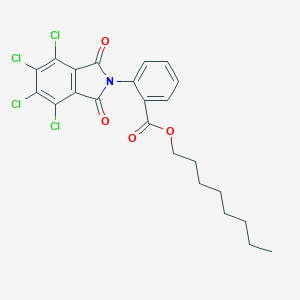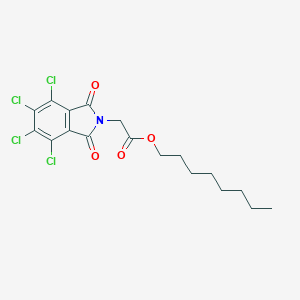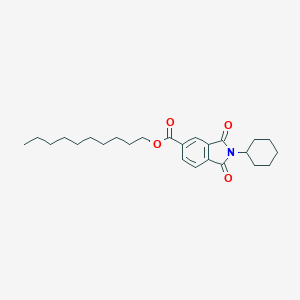
Decyl 2-cyclohexyl-1,3-dioxoisoindole-5-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Decyl 2-cyclohexyl-1,3-dioxoisoindole-5-carboxylate is a complex organic compound with the molecular formula C25H35NO4 and a molecular weight of 413.5497 . This compound is known for its unique structure, which includes a decyl chain, a cyclohexyl group, and an isoindolinecarboxylate moiety. It is used in various scientific research applications due to its distinctive chemical properties.
Vorbereitungsmethoden
The synthesis of Decyl 2-cyclohexyl-1,3-dioxoisoindole-5-carboxylate typically involves multiple steps, including the formation of the isoindolinecarboxylate core and the subsequent attachment of the decyl and cyclohexyl groups. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to produce the compound efficiently .
Analyse Chemischer Reaktionen
Decyl 2-cyclohexyl-1,3-dioxoisoindole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can undergo substitution reactions where specific groups are replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions.
Wissenschaftliche Forschungsanwendungen
Decyl 2-cyclohexyl-1,3-dioxoisoindole-5-carboxylate is utilized in several scientific research fields:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential therapeutic applications, including drug development.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of Decyl 2-cyclohexyl-1,3-dioxoisoindole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Vergleich Mit ähnlichen Verbindungen
Decyl 2-cyclohexyl-1,3-dioxoisoindole-5-carboxylate can be compared with similar compounds such as:
- Decyl 2-(2,3-dichlorophenyl)-1,3-dioxo-5-isoindolinecarboxylate
- Decyl 2-(2,5-dichlorophenyl)-1,3-dioxo-5-isoindolinecarboxylate These compounds share a similar core structure but differ in the substituents attached to the isoindolinecarboxylate moiety. The unique combination of decyl and cyclohexyl groups in this compound imparts distinct chemical and biological properties, making it valuable for specific research applications .
Eigenschaften
Molekularformel |
C25H35NO4 |
|---|---|
Molekulargewicht |
413.5 g/mol |
IUPAC-Name |
decyl 2-cyclohexyl-1,3-dioxoisoindole-5-carboxylate |
InChI |
InChI=1S/C25H35NO4/c1-2-3-4-5-6-7-8-12-17-30-25(29)19-15-16-21-22(18-19)24(28)26(23(21)27)20-13-10-9-11-14-20/h15-16,18,20H,2-14,17H2,1H3 |
InChI-Schlüssel |
GPSABZLBWRGMMM-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCOC(=O)C1=CC2=C(C=C1)C(=O)N(C2=O)C3CCCCC3 |
Kanonische SMILES |
CCCCCCCCCCOC(=O)C1=CC2=C(C=C1)C(=O)N(C2=O)C3CCCCC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


